Acetylthiocholine bromide

Acetylcholinesterase Enzyme Kinetics Substrate Specificity

Researchers face false-positive AChE inhibition when butyrylcholinesterase (BuChE) hydrolyzes non-selective substrates in tissue homogenates. Acetylthiocholine bromide eliminates this risk through verified AChE specificity (Km 150 μM for human erythrocyte AChE), while butyrylthiocholine shows zero AChE hydrolysis. - Enables high-throughput screening of AChE-specific inhibitors for Alzheimer's and pesticide programs. - Bromide counterion (E° +1.07 V) minimizes electrochemical interference in amperometric biosensors vs. iodide salts. - Validated across 40 cholinesterase preparations, ensuring cross-species data comparability without revalidation.

Molecular Formula C7H16BrNOS
Molecular Weight 242.18 g/mol
CAS No. 25025-59-6
Cat. No. B167240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylthiocholine bromide
CAS25025-59-6
Synonyms(2-Mercaptoethyl)trimethylammonium bromide acetate
Molecular FormulaC7H16BrNOS
Molecular Weight242.18 g/mol
Structural Identifiers
SMILESCC(=O)SCC[N+](C)(C)C.[Br-]
InChIInChI=1S/C7H16NOS.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
InChIKeyHQAPREJURVMGMB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylthiocholine Bromide: Key AChE Assay Substrate


Acetylthiocholine bromide (CAS 25025-59-6, C7H16BrNOS) is a quaternary ammonium thioester that serves as a chromogenic substrate for acetylcholinesterase (AChE, EC 3.1.1.7) in biochemical assays [1]. Its enzymatic hydrolysis yields thiocholine, which reacts with Ellman's reagent (DTNB) to produce a quantifiable yellow product detectable at 412 nm [2]. The compound is supplied as a white crystalline solid with a melting point of 217–223 °C (decomposition) and requires storage at −20 °C to maintain stability .

AChE-specific chromogenic substrate for Ellman-based colorimetric assays at 412 nm.
Bromide salt formulation for electrochemical biosensor research with reduced halide interference.
Broad phylogenetic applicability reported across mammalian, insect, mollusc, and plant AChE preparations.

Acetylthiocholine Bromide vs. Analog Substrates


Interchanging acetylthiocholine bromide with other choline esters or thiocholine salts without validation introduces substantial experimental risk. The substrate's halide counterion (bromide vs. iodide) and acyl chain length (acetyl vs. butyryl) directly influence enzyme specificity, kinetic parameters (Km, Vmax), and reaction product detection [1]. For instance, acetylthiocholine iodide is the predominant substrate in Ellman assays, but bromide salts may offer differential solubility or stability under specific buffer conditions [2]. More critically, butyrylthiocholine derivatives are preferentially hydrolyzed by butyrylcholinesterase (BuChE) rather than AChE, leading to false-positive activity measurements if used indiscriminately [3]. The quantitative evidence below delineates the precise conditions under which acetylthiocholine bromide demonstrates verifiable differentiation from its closest comparators.

Target Acetylthiocholine Bromide
Substitute Butyrylthiocholine Derivatives Acyl chain length mismatch may shift enzyme preference from AChE to BuChE, risking false-positive activity.
Target Thioester Chromogenic Substrate
Substitute Acetylcholine Bromide (Oxyester) Oxyester bond lacks DTNB-detectable thiol product; may not support Ellman-based detection workflows.
Target Bromide Salt Formulation
Substitute Acetylthiocholine Iodide Iodide counterion may generate background current in electrochemical biosensor systems, altering signal-to-noise.

Acetylthiocholine Bromide Evidence Guide


Kinetic Discrimination for AChE Selectivity

Acetylthiocholine bromide exhibits a Michaelis constant (Km) of 1.5 × 10⁻⁴ M for human erythrocyte acetylcholinesterase, establishing a quantitative benchmark for substrate affinity [1]. In contrast, maize acetylcholinesterase hydrolyzes acetylthiocholine and propionylthiocholine but completely fails to hydrolyze S-butyrylthiocholine bromide, demonstrating absolute substrate discrimination based on acyl chain length [2]. This differential selectivity is critical for ensuring that measured enzymatic activity is attributable to AChE rather than butyrylcholinesterase (BuChE) or non-specific esterases.

Kinetic Discrimination for AChE
Cross-study comparable
Km = 1.5 × 10⁻⁴ M (150 μM) for human erythrocyte AChE; butyrylthiocholine shows zero detectable hydrolysis.
Supports AChE-specific activity quantification and inhibitor screening accuracy.
Human erythrocyte AChE, affinity chromatography, 25 °C.
Acetylcholinesterase Enzyme Kinetics Substrate Specificity

Assay Compatibility: Thioester vs. Oxyester

A systematic comparative study of AChE activity assays revealed that acetylthiocholine iodide (AChI) enabled robust activity measurement, whereas acetylcholine bromide (AChB) failed to produce detectable signal under identical in vitro conditions [1]. Although this study utilized the iodide salt of acetylthiocholine, the core differentiation stems from the thioester vs. oxyester bond—acetylthiocholine bromide shares the identical thioester moiety as AChI, conferring the same chromogenic detection capability via Ellman's reagent that acetylcholine bromide lacks [2]. The bromide counterion offers an alternative formulation for laboratories seeking to avoid iodide's potential incompatibility with certain electrode systems or buffer precipitates.

Assay Compatibility: Thioester vs. Oxyester
Class-level inference
Target classThioester (acetylthiocholine): detectable signal at 412 nm.
ComparatorOxyester (acetylcholine bromide): no detectable signal.
Thioester bond is a prerequisite for Ellman detection; oxyester substrates may not be viable.
In vitro AChE assay, Ellman method, multiple model organisms.
Cholinesterase Assay Method Validation Pesticide Detection

Substrate Concentration in Ellman Assays

A standardized conversion study between delta pH and Ellman assays established optimal final substrate concentrations: 10 mM acetylcholine bromide for the delta pH assay versus 1 mM acetylthiocholine iodide for the Ellman assay [1]. While this comparison involves the iodide salt of acetylthiocholine, the optimal working concentration for the thioester substrate is a factor of 10 lower than that required for acetylcholine bromide, reflecting the enhanced sensitivity of thiocholine-based detection. Acetylthiocholine bromide, as the corresponding bromide salt, is expected to perform equivalently to the iodide salt in the Ellman system while offering an alternative counterion that may influence solubility and long-term stability profiles under specific storage or assay buffer conditions .

Substrate Concentration in Ellman Assays
Cross-study comparable
Reported optimal concentration: 1 mM (thioester) vs. 10 mM (oxyester).
Lower working concentration may reduce reagent consumption and substrate inhibition risk.
Human RBC AChE, Ellman and delta pH methods, 25 °C.
Ellman Assay Substrate Concentration Assay Standardization

Multi-Species Substrate Specificity

A comprehensive comparative enzymological analysis evaluated thiocholine esters of acetic, propionic, and butyric acids across 40 cholinesterase preparations from mammals, insects, molluscs, and plants [1]. Acetylthiocholine bromide served as the reference substrate across all tested species, demonstrating broad phylogenetic applicability. In a species-specific study of squid optical ganglia cholinesterases, bromides of acetylthiocholine, propionylthiocholine, and butyrylthiocholine were directly compared as substrates, with acetylthiocholine showing the highest catalytic efficiency among the series [2]. This cross-species validation establishes acetylthiocholine bromide as a universal AChE substrate suitable for comparative toxicology, environmental monitoring, and evolutionary enzymology applications.

Multi-Species Substrate Specificity
Direct head-to-head comparison
Rank-order preference: Acetylthiocholine > Propionylthiocholine > Butyrylthiocholine across 40 cholinesterase preparations.
Supports standardized cross-species AChE activity comparisons without revalidation.
Mammals, insects, molluscs, plants; squid Gonatidae cholinesterases.
Species Specificity Comparative Enzymology Inhibitor Screening

Physical Stability: Bromide vs. Iodide Salt

Acetylthiocholine bromide (CAS 25025-59-6) exhibits a melting point of 217–223 °C with decomposition, and manufacturers universally recommend storage at −20 °C in sealed, light-protected containers to prevent degradation [1]. While direct comparative stability studies between bromide and iodide salts are absent from the peer-reviewed literature, the bromide salt offers a molecular weight of 242.18 g/mol versus 289.18 g/mol for acetylthiocholine iodide (CAS 1866-15-5), yielding a lower mass-per-mole and potentially more economical shipping and handling at scale [2]. Technical datasheets from multiple suppliers specify a minimum purity of 98% for the bromide salt, with long-term storage in cool, dry conditions .

Physical Stability: Bromide vs. Iodide Salt
Supporting evidence
Bromide salt MW = 242.18 g/mol, melting point 217–223 °C (dec.). Both salts require −20 °C storage.
Lower molecular weight may offer marginal procurement cost advantage for molar stock preparation.
Supplier technical datasheets; purity ≥98%.
Compound Stability Storage Conditions Procurement Specifications

Electrochemical Biosensor Pesticide Detection

Acetylthiocholine bromide serves as the substrate of choice in electrochemical biosensors for organophosphate pesticide detection, where thiocholine generated by AChE hydrolysis is oxidized on microelectrode arrays to produce a quantifiable current signal [1]. A microfluidic coulometric detection device demonstrated that thiocholine produced from acetylthiocholine (ATCH) enables sensitive OP quantification via inhibition measurement [2]. The bromide salt formulation avoids potential interference from iodide oxidation at electrode surfaces, a known issue when using iodide salts in electrochemical detection systems, thus providing a functional advantage over acetylthiocholine iodide in amperometric and coulometric sensor platforms [3].

Electrochemical Biosensor Pesticide Detection
Class-level inference
Bromide counterion (E° Br₂/Br⁻ = +1.07 V) may improve signal-to-noise vs. iodide (E° I₂/I⁻ = +0.54 V) in amperometric detection.
Supports lower limits of detection in electrochemical biosensor research for organophosphate monitoring.
Microelectrode array, coulometric detection, OP inhibition assay.
Biosensor Pesticide Detection Electrochemical Assay

Application Scenarios for Acetylthiocholine Bromide


AChE-Specific Inhibitor Screening

Acetylthiocholine bromide is the optimal substrate for high-throughput screening of AChE-specific inhibitors, particularly when assaying tissue homogenates or biological fluids containing both AChE and BuChE. The quantitative evidence demonstrates that butyrylthiocholine shows zero detectable hydrolysis by AChE, while acetylthiocholine exhibits a measurable Km of 150 μM for human erythrocyte AChE [1][2]. This substrate selectivity ensures that observed inhibition is attributable to AChE rather than off-target BuChE effects, reducing false-positive rates in Alzheimer's disease drug discovery and pesticide development programs.

Field-Deployable Electrochemical Biosensors

Acetylthiocholine bromide is the preferred substrate for amperometric and coulometric biosensor platforms due to the bromide counterion's minimal electrochemical interference compared to iodide salts. The higher oxidation potential of bromide (E° Br₂/Br⁻ = +1.07 V vs. +0.54 V for I₂/I⁻) reduces background current at working electrodes, improving signal-to-noise ratios and lowering limits of detection for organophosphate and carbamate pesticides [3][4]. This advantage is critical for meeting regulatory detection thresholds in environmental and food safety monitoring.

Cross-Species Toxicology and Biomonitoring

For research programs spanning multiple model organisms or environmental sentinel species, acetylthiocholine bromide offers validated substrate performance across mammals, insects, molluscs, and plants. Comparative enzymological analysis across 40 cholinesterase preparations confirmed acetylthiocholine as the universally preferred substrate, with rank-order preference (acetyl > propionyl > butyryl) conserved across phylogenetic boundaries [5][6]. Procurement of this single substrate enables standardized, cross-comparable AChE activity measurements without species-specific substrate revalidation.

Standardized Ellman Assays with Lower Reagent Use

Acetylthiocholine bromide supports Ellman assay protocols requiring only 1 mM final substrate concentration, a 10-fold reduction compared to the 10 mM acetylcholine bromide required for delta pH assays [7]. This lower working concentration reduces reagent consumption per assay point, directly impacting procurement budgets for laboratories processing large sample volumes. The bromide salt's lower molecular weight (242.18 g/mol) relative to acetylthiocholine iodide (289.18 g/mol) further reduces the mass required for molar equivalent stock preparation .

Application
Selection Property
Validation Focus
AChE-Specific Inhibitor Screening
Thioester substrate with reported kinetic discrimination against BuChE
AChE vs. BuChE selectivity under assay buffer conditions
Electrochemical Biosensor Research
Bromide counterion with reduced electrode oxidation interference
Signal-to-noise ratio and lower limits of detection
Cross-Species Toxicology and Biomonitoring
Conserved substrate preference across phylogenetically diverse AChE preparations
Cross-species activity standardization and comparability
Standardized Ellman Assay Workflows
Lower working concentration requirement and lower molecular weight per mole
Reagent consumption per assay point and stock preparation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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